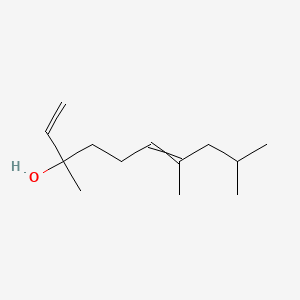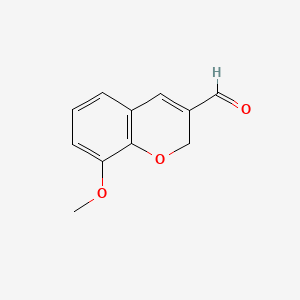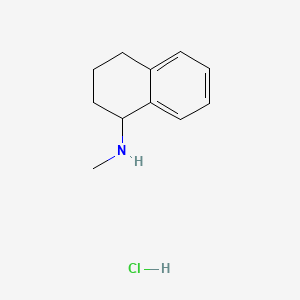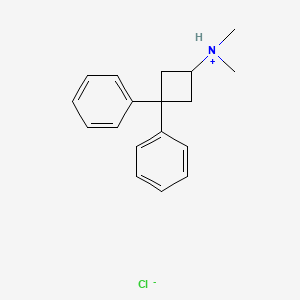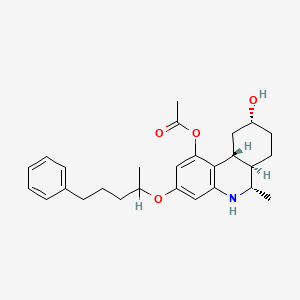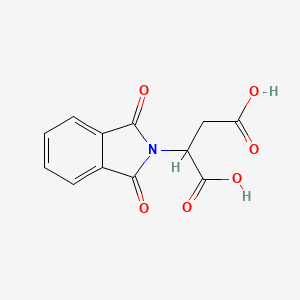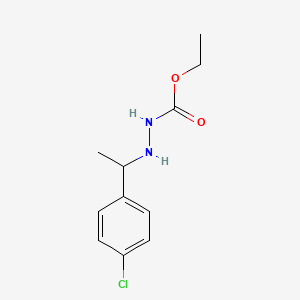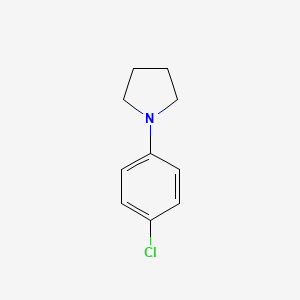
1-(4-Chlorophenyl)pyrrolidine
Descripción general
Descripción
1-(4-Chlorophenyl)pyrrolidine is a chemical compound with the CAS Number: 4280-30-2 . It has a molecular weight of 181.66 . The IUPAC name for this compound is this compound . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been a subject of interest in many research studies . Various methods have been developed for the N-heterocyclization of primary amines with diols . These methods have been used to synthesize a variety of five-, six-, and seven-membered cyclic amines .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring attached to a 4-chlorophenyl group . The InChI code for this compound is 1S/C10H12ClN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8H2 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 83-85°C .Aplicaciones Científicas De Investigación
Synthesis of Pyrrolidine Derivatives
1-(4-Chlorophenyl)pyrrolidine is involved in the synthesis of various pyrrolidine derivatives. For instance, it is used in the acid-catalyzed reaction with phenols to form 1-(arylsulfonyl)pyrrolidines. These pyrrolidines containing a phenol fragment can be significant in various synthetic applications due to their structural uniqueness and potential biological activity (Smolobochkin et al., 2017).
Involvement in Cardiovascular Research
The compound has been studied for its stereoselective behavior as a blocker of cardiovascular L-type calcium channels. This research is crucial in understanding the cardiac and vascular stereoselectivity of such compounds, which can lead to the development of new drugs for cardiovascular diseases (Carosati et al., 2009).
Role in Coordination Chemistry
This compound is used in synthesizing Co(III) complexes, which are characterized for their potential applications in various fields, including catalysis and material science. The study of these complexes contributes significantly to coordination chemistry (Amirnasr et al., 2001).
Safety and Hazards
Direcciones Futuras
The future directions for the study and application of 1-(4-Chlorophenyl)pyrrolidine and other pyrrolidine derivatives are vast. Given their wide range of biological activities, these compounds continue to be of interest in drug research and development . Further studies are needed to fully understand their mechanisms of action and potential therapeutic applications.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQIAEJLCJLSJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195489 | |
| Record name | Pyrrolidine, 1-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4280-30-2 | |
| Record name | Pyrrolidine, 1-(4-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004280302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, 1-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



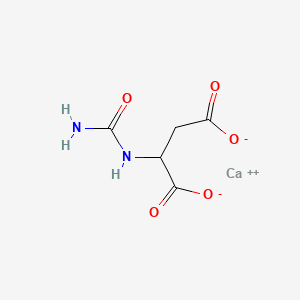
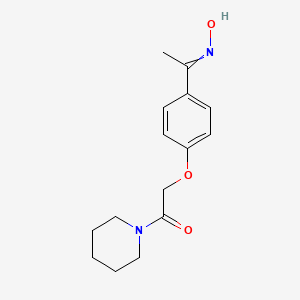
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B1617979.png)

